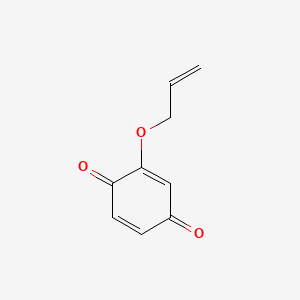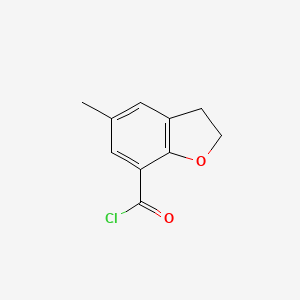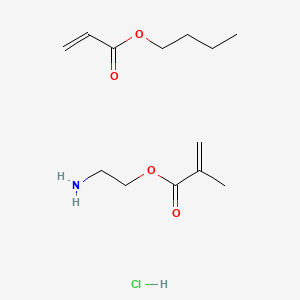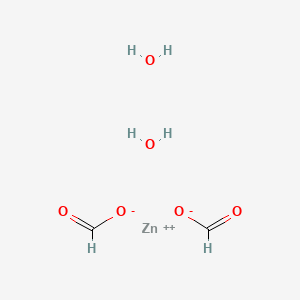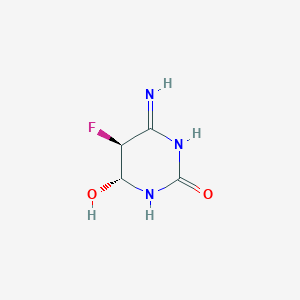
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is a chemical compound with a unique structure that includes a fluorine atom, a hydroxyl group, and an imino group attached to a diazinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-1,3-diazinan-2-one.
Imination: The imino group is introduced through a reaction with an appropriate amine, such as ammonia or a primary amine, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-fluoro-4-oxo-6-imino-1,3-diazinan-2-one.
Reduction: Formation of 5-fluoro-4-hydroxy-6-amino-1,3-diazinan-2-one.
Substitution: Formation of 5-substituted-4-hydroxy-6-imino-1,3-diazinan-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to inhibit certain enzymes makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of (4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and imino group play crucial roles in binding to the active site of the target enzyme, inhibiting its activity. This inhibition can lead to various biological effects, depending on the enzyme involved.
Comparison with Similar Compounds
Similar Compounds
- (4R,5S)-5-chloro-4-hydroxy-6-imino-1,3-diazinan-2-one
- (4R,5S)-5-bromo-4-hydroxy-6-imino-1,3-diazinan-2-one
- (4R,5S)-5-iodo-4-hydroxy-6-imino-1,3-diazinan-2-one
Uniqueness
(4R,5S)-5-fluoro-4-hydroxy-6-imino-1,3-diazinan-2-one is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and bioavailability of compounds, making this compound particularly valuable in medicinal chemistry.
Properties
CAS No. |
100814-60-6 |
|---|---|
Molecular Formula |
C4H6FN3O2 |
Molecular Weight |
147.109 |
IUPAC Name |
(5S,6R)-4-amino-5-fluoro-6-hydroxy-5,6-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H6FN3O2/c5-1-2(6)7-4(10)8-3(1)9/h1,3,9H,(H3,6,7,8,10)/t1-,3+/m0/s1 |
InChI Key |
ROXAOYWMCPYQNA-BIZFKFMOSA-N |
SMILES |
C1(C(NC(=O)N=C1N)O)F |
Synonyms |
2(1H)-Pyrimidinone,4-amino-5-fluoro-5,6-dihydro-6-hydroxy-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


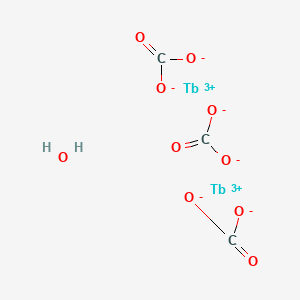
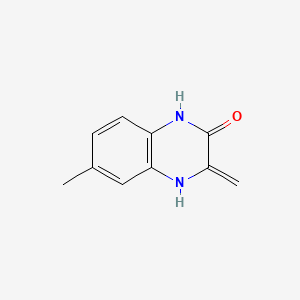
![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)
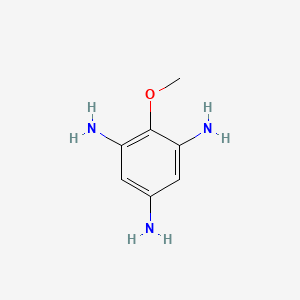
![Bicyclo[2.2.1]hept-5-en-2-ol, 2-ethynyl-, endo- (9CI)](/img/new.no-structure.jpg)
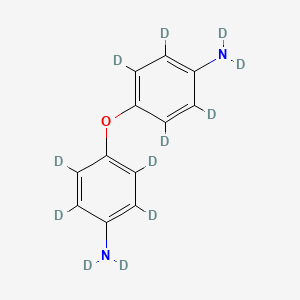
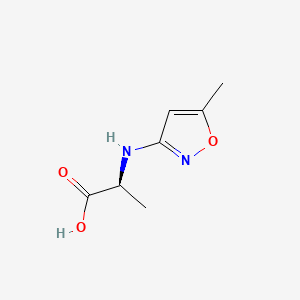
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B561018.png)
